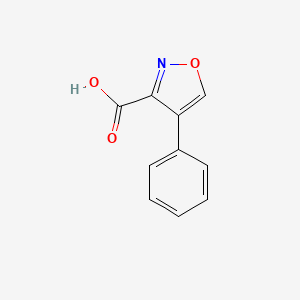
4-Phenylisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the cyclization of intermediates using hydroxylamine hydrochloride in methanolic conditions .
Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions, especially at the phenyl group, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles and carboxylic acid derivatives .
Scientific Research Applications
4-Phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs with various therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors in the body, thereby modulating physiological responses .
Comparison with Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3-Phenylisoxazole-5-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
Comparison: 4-Phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
4-Phenylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, including cytotoxicity and antibacterial properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The structure-activity relationship analysis has revealed that modifications in the phenyl and isoxazole moieties can significantly influence biological activity.
- Synthesis Methodology :
-
SAR Insights :
- Substituents on the isoxazole ring are crucial; for instance, the presence of electron-withdrawing groups enhances the compound's inhibitory potency against certain biological targets .
- A study highlighted that derivatives with a cyano group at the 3-position exhibited superior activity compared to those with nitro substitutions .
Cytotoxicity
Research has demonstrated that this compound and its derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines:
- Cell Lines Tested :
- The compound was evaluated against human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma).
- Cytotoxicity Results :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL-60 | 19.0 |
| Other derivatives | HL-60 | 28.0 |
| Other derivatives | NCI H292 | Not significant |
Antibacterial Activity
The antibacterial potential of 4-phenylisoxazole derivatives has also been explored:
- Target Bacteria :
- Studies have evaluated the compound against Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.
- Activity Findings :
Case Studies
- Cardiomyocyte Hypertrophy :
- Antitumor Activity :
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
NSFBCHCBQIILQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















